2,2-DIMETHYL-1,3-BENZODIOXOLE-4-CARBONYL CHLORIDE
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Overview
Description
2,2-Dimethyl-2H-1,3-benzodioxole-4-carbonyl chloride is an organic compound that belongs to the class of benzodioxoles It is characterized by the presence of a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring The compound also contains a carbonyl chloride functional group attached to the benzodioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-2H-1,3-benzodioxole-4-carbonyl chloride can be achieved through several synthetic routes. One common method involves the reaction of 2,2-Dimethyl-2H-1,3-benzodioxole with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
2,2-Dimethyl-2H-1,3-benzodioxole+SOCl2→2,2-Dimethyl-2H-1,3-benzodioxole-4-carbonyl chloride+SO2+HCl
The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform, and the reaction mixture is heated under reflux until the evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases ceases.
Industrial Production Methods
In an industrial setting, the production of 2,2-Dimethyl-2H-1,3-benzodioxole-4-carbonyl chloride may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-2H-1,3-benzodioxole-4-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various substituted products.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to yield the corresponding carboxylic acid.
Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with 2,2-Dimethyl-2H-1,3-benzodioxole-4-carbonyl chloride under mild conditions to form amides, esters, and thioesters, respectively.
Hydrolysis: The reaction with water or aqueous sodium hydroxide (NaOH) can be carried out at room temperature or under reflux conditions.
Reduction: The reduction with lithium aluminum hydride (LiAlH₄) is typically performed in anhydrous ether or tetrahydrofuran (THF) at low temperatures.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Carboxylic Acid: Formed from hydrolysis.
Alcohol: Formed from reduction.
Scientific Research Applications
2,2-Dimethyl-2H-1,3-benzodioxole-4-carbonyl chloride has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Medicinal Chemistry: The compound is used in the development of novel drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the preparation of functional materials, such as polymers and coatings, due to its reactive carbonyl chloride group.
Biological Studies: The compound is used in biochemical assays to study enzyme kinetics and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-2H-1,3-benzodioxole-4-carbonyl chloride is primarily based on its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows the compound to form covalent bonds with various nucleophilic species, leading to the formation of substituted products. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
Comparison with Similar Compounds
2,2-Dimethyl-2H-1,3-benzodioxole-4-carbonyl chloride can be compared with other similar compounds, such as:
2,2-Dimethyl-2H-1,3-benzodioxole-4-carboxylic acid: This compound is the hydrolysis product of 2,2-Dimethyl-2H-1,3-benzodioxole-4-carbonyl chloride and contains a carboxylic acid group instead of a carbonyl chloride group.
2,2-Dimethyl-2H-1,3-benzodioxole-4-methanol: This compound is the reduction product of 2,2-Dimethyl-2H-1,3-benzodioxole-4-carbonyl chloride and contains a hydroxyl group instead of a carbonyl chloride group.
2,2-Dimethyl-2H-1,3-benzodioxole-4-amine: This compound can be synthesized from the reaction of 2,2-Dimethyl-2H-1,3-benzodioxole-4-carbonyl chloride with ammonia and contains an amine group instead of a carbonyl chloride group.
The uniqueness of 2,2-Dimethyl-2H-1,3-benzodioxole-4-carbonyl chloride lies in its highly reactive carbonyl chloride group, which allows it to participate in a wide range of chemical reactions and serve as a versatile intermediate in organic synthesis.
Properties
CAS No. |
106296-53-1 |
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Molecular Formula |
C10H9ClO3 |
Molecular Weight |
212.63 g/mol |
IUPAC Name |
2,2-dimethyl-1,3-benzodioxole-4-carbonyl chloride |
InChI |
InChI=1S/C10H9ClO3/c1-10(2)13-7-5-3-4-6(9(11)12)8(7)14-10/h3-5H,1-2H3 |
InChI Key |
ZXJDVEWGGDMZQA-UHFFFAOYSA-N |
SMILES |
CC1(OC2=CC=CC(=C2O1)C(=O)Cl)C |
Canonical SMILES |
CC1(OC2=CC=CC(=C2O1)C(=O)Cl)C |
Synonyms |
1,3-Benzodioxole-4-carbonyl chloride, 2,2-dimethyl- (9CI) |
Origin of Product |
United States |
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